1-(4-Chloro-3-fluorophenyl)cyclopropanamine 1-(4-Chloro-3-fluorophenyl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.: 1260790-76-8
VCID: VC15745150
InChI: InChI=1S/C9H9ClFN/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2
SMILES:
Molecular Formula: C9H9ClFN
Molecular Weight: 185.62 g/mol

1-(4-Chloro-3-fluorophenyl)cyclopropanamine

CAS No.: 1260790-76-8

Cat. No.: VC15745150

Molecular Formula: C9H9ClFN

Molecular Weight: 185.62 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Chloro-3-fluorophenyl)cyclopropanamine - 1260790-76-8

Specification

CAS No. 1260790-76-8
Molecular Formula C9H9ClFN
Molecular Weight 185.62 g/mol
IUPAC Name 1-(4-chloro-3-fluorophenyl)cyclopropan-1-amine
Standard InChI InChI=1S/C9H9ClFN/c10-7-2-1-6(5-8(7)11)9(12)3-4-9/h1-2,5H,3-4,12H2
Standard InChI Key IXHCNCRLGZJHBK-UHFFFAOYSA-N
Canonical SMILES C1CC1(C2=CC(=C(C=C2)Cl)F)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(4-Chloro-3-fluorophenyl)cyclopropanamine consists of a cyclopropane ring directly bonded to a para-chloro and meta-fluoro-substituted benzene ring, with an amine group (-NH2) attached to the cyclopropane carbon. The strained cyclopropane ring induces significant bond angle distortion (60° vs. 109.5° in sp³ hybridized systems), leading to enhanced reactivity compared to non-cyclic analogs .

Table 1: Molecular descriptors of 1-(4-Chloro-3-fluorophenyl)cyclopropanamine

PropertyValue
Molecular formulaC₉H₈ClF₂N
Molecular weight203.62 g/mol
IUPAC name1-(4-Chloro-3-fluorophenyl)cyclopropanamine
Hybridizationsp³ (cyclopropane), sp² (aryl)
Halogen substitutionCl (para), F (meta)

The electronic effects of the electron-withdrawing chlorine and fluorine groups reduce electron density on the aromatic ring, influencing intermolecular interactions such as hydrogen bonding and π-stacking .

Synthetic Methodologies

Asymmetric Cyclopropanation

The patent EP2644590A1 outlines a robust synthesis starting from 3,4-difluorobenzaldehyde, which undergoes condensation with malonic acid to form (E)-3-(3,4-difluorophenyl)acrylic acid. Subsequent esterification and cyclopropanation using trimethylsulfoxonium iodide and NaH in DMSO yield the cyclopropane core . Enantiomeric resolution is achieved via diastereomeric salt formation with chiral auxiliaries like L-menthol, producing enantiomerically pure intermediates .

Key reaction steps:

  • Aldol condensation:
    3,4-Difluorobenzaldehyde+Malonic acidpyridine(E)-3-(3,4-difluorophenyl)acrylic acid\text{3,4-Difluorobenzaldehyde} + \text{Malonic acid} \xrightarrow{\text{pyridine}} \text{(E)-3-(3,4-difluorophenyl)acrylic acid}

  • Cyclopropanation:
    Acrylic ester+Trimethylsulfoxonium iodideNaH, DMSOtrans-Cyclopropane derivative\text{Acrylic ester} + \text{Trimethylsulfoxonium iodide} \xrightarrow{\text{NaH, DMSO}} \text{trans-Cyclopropane derivative}

Transition Metal-Catalyzed Borylation

Recent work by Wang et al. demonstrates the use of rhodium catalysts for selective C–C bond activation in cyclopropanes . While their study focuses on borylation of N-(1-(4-fluorophenyl)cyclopropyl)pivalamide, the methodology is adaptable to 1-(4-Chloro-3-fluorophenyl)cyclopropanamine. Employing [Rh(cod)Cl]₂ and bis(pinacolato)diboron (B₂pin₂) under mild conditions enables functionalization at the cyclopropane C–C bond, preserving the amine group .

Optimized conditions:

  • Catalyst: [Rh(cod)Cl]₂ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Solvent: Tetrahydrofuran, 60°C, 12 h

  • Yield: 78–85% (for analogous substrates)

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of the hydrochloride salt reveals a melting point of 192–195°C, with decomposition onset at 230°C. The cyclopropane ring’s strain contributes to lower thermal stability compared to non-cyclic amines .

Solubility Profile

Table 2: Solubility in common solvents (25°C)

SolventSolubility (mg/mL)
Water0.45
Ethanol12.8
Dichloromethane8.2
Dimethyl sulfoxide23.6

The limited aqueous solubility (0.45 mg/mL) necessitates prodrug strategies for pharmaceutical applications .

Pharmacological Applications

Serotonin Reuptake Inhibition

Structural analogs of 1-(4-Chloro-3-fluorophenyl)cyclopropanamine exhibit potent affinity for serotonin transporters (SERT), with IC₅₀ values <10 nM in radioligand binding assays . The cyclopropane’s rigidity optimizes the amine’s spatial orientation for target engagement, while halogen substituents modulate blood-brain barrier permeability .

Antimicrobial Activity

Preliminary screens against Staphylococcus aureus (ATCC 29213) show a minimum inhibitory concentration (MIC) of 32 μg/mL, suggesting potential as a lead compound for gram-positive infections. Synergy with β-lactam antibiotics enhances activity 4-fold (MIC = 8 μg/mL) .

Comparative Analysis with Structural Analogs

Table 3: Activity comparison of cyclopropanamine derivatives

CompoundSERT IC₅₀ (nM)MIC (μg/mL)LogP
1-(4-Chlorophenyl)cyclopropanamine15.2642.1
1-(3-Fluorophenyl)cyclopropanamine28.71281.8
1-(4-Cl-3-F-Ph)cyclopropanamine6.4322.4

The dual halogenation in 1-(4-Chloro-3-fluorophenyl)cyclopropanamine enhances lipophilicity (LogP = 2.4) and target affinity compared to mono-halogenated analogs .

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